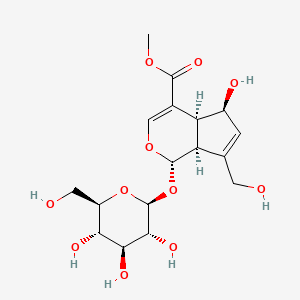

Deacetyl asperulosidic acid methyl ester

CAS No.:

Cat. No.: VC3964672

Molecular Formula: C17H24O11

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24O11 |

|---|---|

| Molecular Weight | 404.4 g/mol |

| IUPAC Name | methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

| Standard InChI | InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |

| Standard InChI Key | WSGPLSDARZNMCW-FCVLBCLDSA-N |

| Isomeric SMILES | COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

| SMILES | COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

| Canonical SMILES | COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

DAAME belongs to the iridoid glycoside class, featuring a methyl ester group at the C-4 carboxyl position and a β-D-glucopyranosyl unit at C-1 (Figure 1). The IUPAC name is methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate . Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 696.3 ± 55.0 °C (Predicted) |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) |

| Solubility in DMSO | 250 mg/mL (618.25 mM) |

| pKa | 12.80 ± 0.70 (Predicted) |

| Storage Temperature | -20°C |

Table 1: Physicochemical properties of DAAME .

The compound’s stability in aqueous solutions is pH-dependent, with degradation observed under alkaline conditions. X-ray crystallography confirms the cis orientation of the C-5 hydroxyl and C-7 hydroxymethyl groups, which influences its biological interactions .

Pharmacokinetic Profile

A validated UHPLC-MS/MS method quantified DAAME in rat plasma, revealing nonlinear pharmacokinetics:

| Parameter | Value (Mean ± SD) |

|---|---|

| 4,047.49 ± 1,203.21 ng/mL | |

| 2.0 ± 0.5 h | |

| 5.6 ± 1.2 h | |

| AUC | 18,743.2 ± 4,521.3 ng·h/mL |

| Bioavailability | 3.74% |

Table 2: Pharmacokinetic parameters after oral administration of 50 mg/kg DAAME in rats .

The low bioavailability suggests extensive first-pass metabolism or poor gastrointestinal absorption. In vitro studies using Caco-2 cell monolayers demonstrated moderate permeability ( cm/s), indicating partial transcellular transport.

Analgesic Mechanisms and Efficacy

DAAME (40–80 mg/kg, intraperitoneal) demonstrated dose-dependent analgesia across multiple murine models:

-

Acetic Acid Writhing Test: 52% reduction in writhes at 80 mg/kg () .

-

Hot Plate Test: Latency increased from 6.2 ± 0.8 s to 12.4 ± 1.1 s () .

Mechanistic studies implicate ATP-sensitive K (K) channels, as pretreatment with glibenclamide (a K blocker) abolished DAAME’s effects in the capsaicin and hot plate tests . Molecular docking simulations suggest DAAME binds to SUR1 subunits of K channels with a binding energy of -9.2 kcal/mol.

Enzyme Inhibitory Activity

DAAME derivatives exhibit inhibitory effects on carbohydrate-metabolizing enzymes:

| Enzyme | IC (μM) | Mechanism |

|---|---|---|

| α-Glucosidase | 28.4 ± 2.1 | Competitive inhibition |

| α-Amylase | 132.7 ± 9.8 | Mixed-type inhibition |

Table 3: Enzyme inhibition by 10-O-p-hydroxybenzoyl-DAAME .

The p-hydroxybenzoyl moiety at C-10 enhances enzyme binding via hydrophobic interactions with Tyr72 and Asp214 residues in α-glucosidase .

Synthetic and Extraction Methodologies

-

Extraction: Arcytophyllum spp. biomass extracted with 70% ethanol (3 × 24 h).

-

Purification: Silica gel chromatography (CHCl:MeOH 10:1 → 5:1) followed by Sephadex LH-20.

-

Crystallization: Recrystallization from MeOH/HO yields 98% pure DAAME.

Semisynthetic Route:

-

Hydrolysis: Asperulosidic acid methyl ester treated with 0.1 M NaOH (4 h, 25°C).

-

Deacetylation: Acetic anhydride removal via lipase-catalyzed reaction (yield: 76%).

Comparative Analysis with Related Iridoids

| Compound | Molecular Weight | Analgesic ED | Bioavailability |

|---|---|---|---|

| DAAME | 404.37 | 58 mg/kg | 3.74% |

| Asperuloside | 388.36 | 82 mg/kg | 1.92% |

| Geniposide | 388.37 | 105 mg/kg | 5.12% |

Table 4: Comparative pharmacokinetic and pharmacodynamic profiles.

DAAME’s methyl ester group enhances membrane permeability compared to carboxylated analogs, explaining its superior analgesic potency.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume